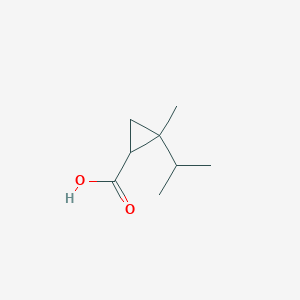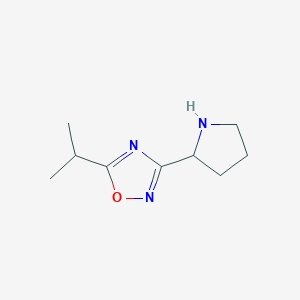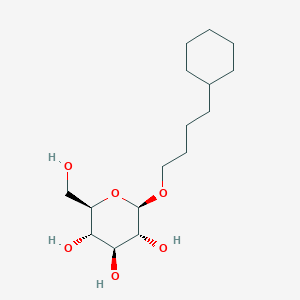
4-Cyclohexylbutyl-beta-d-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Cyclohexylbutyl-beta-d-glucopyranoside, also known as Cymal-4, is a maltose-based detergent . Maltoside based detergents are primarily used to solubilize and purify membrane proteins . It has been noted for its impact on metabolic dysfunctions, cardiovascular conditions, and select neoplasms .
Molecular Structure Analysis
The molecular formula of 4-Cyclohexylbutyl-beta-d-glucopyranoside is C16H30O6 . Its molecular weight is 318.41 g/mol . The compound has 5 defined atom stereocenters .Physical And Chemical Properties Analysis
4-Cyclohexylbutyl-beta-d-glucopyranoside has a molecular weight of 318.41 g/mol . It has a XLogP3-AA value of 1.9, indicating its relative lipophilicity . The compound has 4 hydrogen bond donors and 6 hydrogen bond acceptors . It also has a topological polar surface area of 99.4 Ų .Scientific Research Applications
Na(+)-glucose Cotransporter (SGLT) Inhibitors
4'-Dehydroxyphlorizin derivatives, including those with glucopyranoside structures, have been studied for their potential as antidiabetic agents. These compounds target the SGLT inhibitors, promoting urinary glucose excretion, which is beneficial for treating non-insulin-dependent diabetes mellitus (NIDDM). Modifications to these compounds aim to enhance their stability and bioavailability, making them promising candidates for therapeutic applications (Tsujihara et al., 1999).
Drug Delivery Systems
Substituted glucopyranose ring structures like 2-hydroxypropyl-beta-cyclodextrin have been utilized to increase the solubility of molecules for intracerebral and intrathecal drug delivery. This approach is especially useful for administering drugs that are otherwise insoluble in water, providing a method to deliver therapeutic agents directly to the brain or spinal tissues without adverse effects (Yaksh et al., 1991).
Antioxidant and Anti-inflammatory Properties
Glycosides isolated from plants, such as those from the leaves of Melaleuca quinquenervia, exhibit vasorelaxing activities, which can be beneficial for cardiovascular health. These compounds, including glucopyranosides, can induce endothelium-dependent relaxation in blood vessels, suggesting their potential use in treating hypertension and other cardiovascular disorders (Lee et al., 2002).
Antimicrobial and Analgesic Effects
Compounds like 4-(8-hydroxyethyl) cyclohexan-1-oic acid and its glucopyranoside derivatives from Symplocos paniculata have shown antimicrobial, analgesic, and anti-inflammatory activities. These findings support the traditional use of S. paniculata in folk medicine and highlight the potential of glucopyranoside compounds in developing new therapeutic agents (Semwal et al., 2011).
Anti-stress and Neuroprotective Properties
Phenolic constituents, including glucopyranosides from Evolvulus alsinoides, have been studied for their anti-stress effects. These compounds can normalize hyperglycemia, plasma corticosterone, and adrenal hypertrophy, suggesting their use in stress management and possibly in neuroprotective therapies (Gupta et al., 2007).
properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-(4-cyclohexylbutoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O6/c17-10-12-13(18)14(19)15(20)16(22-12)21-9-5-4-8-11-6-2-1-3-7-11/h11-20H,1-10H2/t12-,13-,14+,15-,16-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPARHKVNAJBDB-IBEHDNSVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCCOC2C(C(C(C(O2)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CCCCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclohexylbutyl-beta-d-glucopyranoside | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

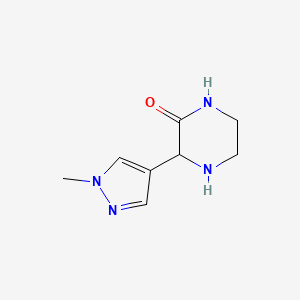
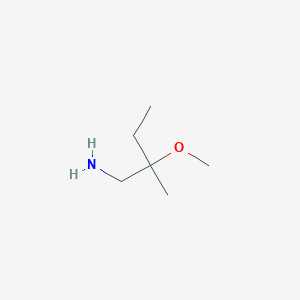
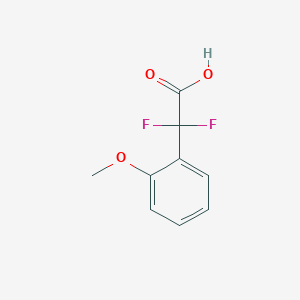
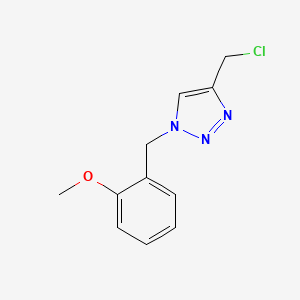
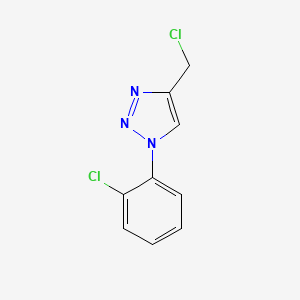
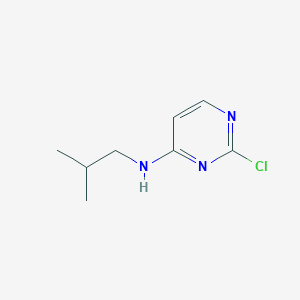
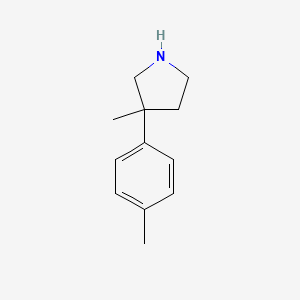
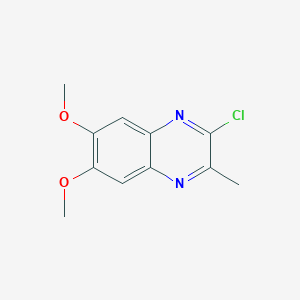
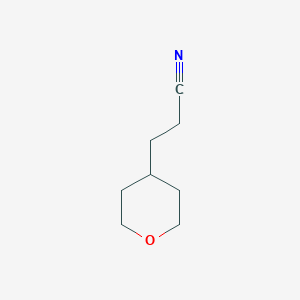
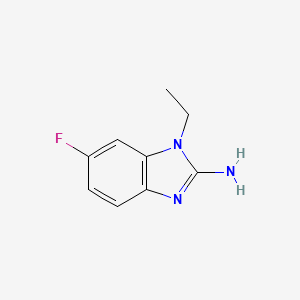
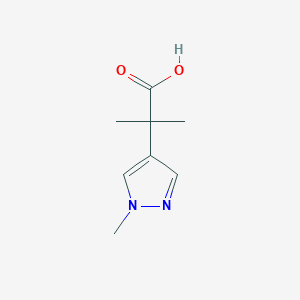
![Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]-](/img/structure/B1428145.png)
